molecular formula C12H14N2O3S2 B1396273 4-Nitrobenzyl morpholine-4-carbodithioate CAS No. 1313855-66-1

4-Nitrobenzyl morpholine-4-carbodithioate

Cat. No. B1396273
M. Wt: 298.4 g/mol
InChI Key: ZGEUXOYPPBYZSB-UHFFFAOYSA-N
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Description

4-Nitrobenzyl morpholine-4-carbodithioate, also known as NBC or S-(4-nitrobenzyl) morpholine-4-carbodithioate, is a chemical compound with the molecular formula C12H14N2O3S2 . It has a molecular weight of 298.39 .


Molecular Structure Analysis

The InChI code for 4-Nitrobenzyl morpholine-4-carbodithioate is 1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 .

Scientific Research Applications

Metal Ion Detection and Determination

4-Nitrobenzyl morpholine-4-carbodithioate, along with similar compounds, has been explored for its utility in detecting and quantifying metal ions. Studies have found that morpholine carbodithioates can effectively be used in the amperometric determination of various metal ions such as Bi3+, Cu2+, Ni2+, Te4+, and Zn2+. This application is significant in analytical chemistry, particularly for the microdetermination of these metals in different matrices, including alloys (Rao, Brar, & Puri, 1982; Gautam, Bansal, & Puri, 1981).

Spectrophotometric Applications

The utility of morpholine-4-carbodithioate, a related compound, extends to spectrophotometric applications for the determination of copper, cobalt, nickel, and tellurium. This process involves extraction into molten naphthalene, followed by dissolution in chloroform for spectrophotometric analysis. Such methods are valued for their sensitivity and precision in the quantification of trace metal ions (Gautam, Bansal, & Puri, 1981).

Chemical and Electrochemical Studies

Chemical and electrochemical reductions of nitrobenzyl chlorides and carbamates, including those with morpholine, have been shown to activate these compounds to produce intermediates capable of alkylation. This reactivity is crucial in understanding the mechanism of action for bioreductive alkylating agents and has implications in the design of chemotherapeutic agents (Kirkpatrick, Johnson, & Sartorelli, 1986).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes with morpholine-4-carbodithioate have been explored extensively. These studies provide insights into the coordination chemistry of various metals with dithiocarbamate ligands, expanding our understanding of their structural and electronic properties. Such research is foundational for applications in catalysis, material science, and the development of metal-based drugs (Aravamùdan, Brown, & Venkappayya, 1971; Tang Ning et al., 1990).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-nitrophenyl)methyl morpholine-4-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEUXOYPPBYZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl morpholine-4-carbodithioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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